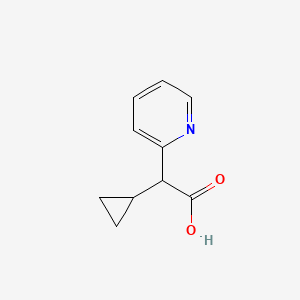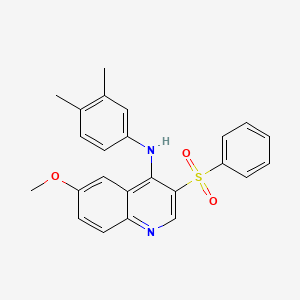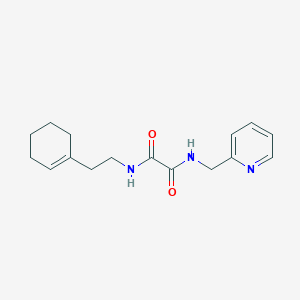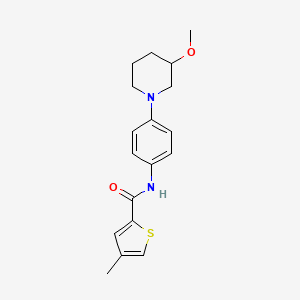![molecular formula C7H4BrClN2S B2808480 5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine CAS No. 1388892-94-1](/img/structure/B2808480.png)
5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine
Übersicht
Beschreibung
5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C7H4BrClN2S and its molecular weight is 263.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrimido[4,5-e][1,3,4] Thiadiazine Derivatives
5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine has been utilized as a starting material for the synthesis of pyrimido[4,5-e][1,3,4]thiadiazine derivatives. These derivatives were obtained through reactions involving carbon disulfide and alkyl halides, followed by treatment with secondary amines. This pathway demonstrates the compound's versatility in creating scaffolds with potential therapeutic applications (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Generation of Trifluoromethyl-Substituted Pyrimidines
Another significant application involves the generation and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines. The stability of 5-pyrimidyllithium species allows for the production of carboxylic acids from 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine, showcasing its role in synthesizing compounds with enhanced electronic properties for potential industrial and pharmaceutical uses (Schlosser, Lefebvre, & Ondi, 2006).
Antifolate Inhibitors for Pneumocystis carinii and Toxoplasma gondii
In the realm of medicinal chemistry, derivatives of this compound have been investigated as potential inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase. This application underscores the compound's relevance in developing new antifungal and antimicrobial agents (Rosowsky, Papoulis, & Queener, 1997).
Azo Compound Synthesis
Additionally, this compound has been used in the synthesis of novel azo compounds. The structural versatility of this compound enables the formation of azo dyes through cyclocondensation reactions, indicating its utility in the development of new materials with specific optical properties (Nikpour, Zarinabadi, & Saberi, 2012).
Regioselective Ammonia Reactions
Research into the regioselective displacement reactions of ammonia with 5-Bromo-4-chloro-6-methylpyrimidine has provided insights into the synthesis of substituted aminopyrimidines, further highlighting the compound's significance in creating pharmacologically relevant structures (Doulah et al., 2014).
Wirkmechanismus
Result of Action
The molecular and cellular effects of 5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine’s action are currently unknown . Understanding these effects requires detailed studies on the compound’s interaction with its potential targets and the subsequent cellular responses.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with targets . .
Eigenschaften
IUPAC Name |
5-bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2S/c1-3-5(8)4-6(9)10-2-11-7(4)12-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIDMQBJWKUZRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=CN=C2Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2808398.png)


![(E)-4-(N,N-dipropylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2808401.png)
![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2808404.png)
![2,2-Difluoro-6-oxabicyclo[3.1.0]hexane](/img/structure/B2808407.png)

![1-{3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-(2-methylpropyl)piperidine-4-carboxamide](/img/structure/B2808409.png)

![Ethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)acetate](/img/structure/B2808412.png)



![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2808418.png)
